(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Telbivudine involves several steps. The process begins with the reaction of L-xylose with acetone and sulfuric acid to form an acetonide . This intermediate is then acylated with benzoyl chloride in pyridine and chloroform to yield a dibenzoate . The acetonide is hydrolyzed with acetic acid to produce a dihydroxy sugar, which is further acylated with acetic anhydride to form tetracylated L-xylose . This compound is then condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford a nucleoside . The acetate ester of this nucleoside is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield a dibenzoylated xylofuranosyl-uracil . The isomerization of this compound to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride . The 2’-hydroxyl group is then deoxygenated via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) . The uracil ring is iodinated with iodine and cerium ammonium nitrate in acetonitrile, and the 3-nitrogen atom is protected by condensation with p-toluoyl chloride . The 5-methyl group is introduced by reaction with tetramethyltin in the presence of a palladium catalyst . Finally, all protecting groups are removed by treatment with methanolic ammonia .
Analyse Chemischer Reaktionen
Telbivudine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfuric acid, benzoyl chloride, acetic anhydride, trimethylsilyl triflate, hydrazine, acetic acid, dicyclohexylcarbodiimide, dichloroacetic acid, sodium borohydride, phenyl chlorothionoformate, tris(trimethylsilyl)silane, azobis(isobutyronitrile), iodine, cerium ammonium nitrate, p-toluoyl chloride, and tetramethyltin . The major products formed from these reactions include various intermediates that are eventually converted into the active nucleoside analog, Telbivudine .
Wissenschaftliche Forschungsanwendungen
Telbivudin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Modellverbindung zur Untersuchung von Nukleosid-Analoga und deren Wechselwirkungen mit Enzymen verwendet . In der Biologie wird es verwendet, um die Mechanismen der Virusreplikation und die Auswirkungen von antiviralen Wirkstoffen auf zelluläre Prozesse zu untersuchen . In der Medizin wird Telbivudin zur Behandlung chronischer Hepatitis-B-Virusinfektionen eingesetzt, und seine Wirksamkeit und Sicherheit sind Gegenstand zahlreicher klinischer Studien . In der Industrie wird Telbivudin zur Herstellung von antiviralen Medikamenten und als Referenzstandard für die Qualitätskontrolle verwendet .
Wirkmechanismus
Telbivudin entfaltet seine Wirkung durch Hemmung des Reverse-Transkriptase-Enzyms des Hepatitis-B-Virus . Es wird durch zelluläre Kinasen phosphoryliert, um die aktive Triphosphatform zu bilden, die mit dem natürlichen Substrat, Thymidin-5'-Triphosphat, konkurriert . Dieser Wettbewerb führt zur Beendigung der DNA-Synthese und hemmt so die Virusreplikation . Telbivudin verstärkt auch die Proliferations- und Sekretionsfähigkeit von T-Zellen und erhöht den Spiegel von Tumornekrosefaktor-alpha und Interleukin-2 in Makrophagen .
Wirkmechanismus
Telbivudine exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . It is phosphorylated by cellular kinases to form the active triphosphate form, which competes with the natural substrate, thymidine 5’-triphosphate . This competition leads to the termination of DNA synthesis, thereby inhibiting viral replication . Telbivudine also enhances the proliferation and secretion capabilities of T-cells and increases the levels of tumor necrosis factor-alpha and interleukin-2 in macrophages .
Vergleich Mit ähnlichen Verbindungen
Telbivudin ähnelt anderen Nukleosid-Analoga wie Lamivudin und Entecavir . Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So bleibt Telbivudin beispielsweise gegen bestimmte Lamivudin-resistente Hepatitis-B-Virusstämme aktiv, was es zu einer wertvollen Alternative bei Arzneimittelresistenz macht . Darüber hinaus hat Telbivudin im Vergleich zu Lamivudin eine längere intrazelluläre Halbwertszeit, was zu seiner verstärkten antiviralen Aktivität beitragen kann .
Ähnliche Verbindungen sind:
- Lamivudin
- Entecavir
- Adefovir
- Tenofovir
Eigenschaften
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
Record name | NSC27386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.